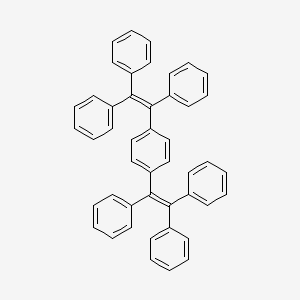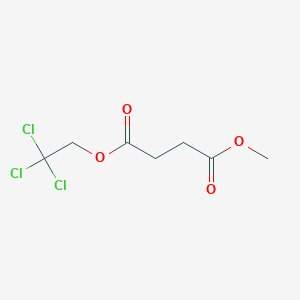
Methyl 2,2,2-trichloroethyl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,2-trichloroethyl butanedioate is an organic compound with the molecular formula C7H9Cl3O4 It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by a 2,2,2-trichloroethyl group and the carboxyl groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,2-trichloroethyl butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2,2,2-trichloroethyl group. One common method involves the reaction of butanedioic acid with methanol in the presence of sulfuric acid to form dimethyl butanedioate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,2-trichloroethyl butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a 2,2-dichloroethyl or 2-chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Hydrolysis: Butanedioic acid and 2,2,2-trichloroethanol.
Reduction: Methyl 2,2-dichloroethyl butanedioate or methyl 2-chloroethyl butanedioate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,2,2-trichloroethyl butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a prodrug, where the trichloroethyl group can be metabolized to release active compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of methyl 2,2,2-trichloroethyl butanedioate involves its interaction with biological molecules. The trichloroethyl group can undergo metabolic transformations, leading to the release of active compounds that interact with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Methyl 2,2,2-trichloroethyl butanedioate can be compared with other similar compounds such as:
Methyl 2,2,2-trichloroethyl acetate: Similar structure but with an acetate group instead of a butanedioate group.
Methyl 2,2,2-trichloroethyl propanoate: Similar structure but with a propanoate group instead of a butanedioate group.
2,2,2-Trichloroethanol: The alcohol form of the trichloroethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the trichloroethyl group with the butanedioate ester, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
141140-78-5 |
|---|---|
Fórmula molecular |
C7H9Cl3O4 |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
1-O-methyl 4-O-(2,2,2-trichloroethyl) butanedioate |
InChI |
InChI=1S/C7H9Cl3O4/c1-13-5(11)2-3-6(12)14-4-7(8,9)10/h2-4H2,1H3 |
Clave InChI |
QKIJJNFIBPAIMD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
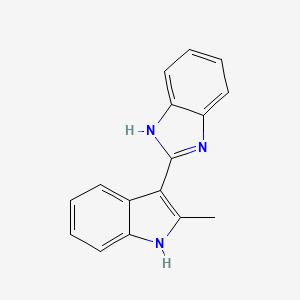
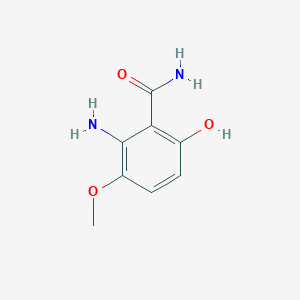
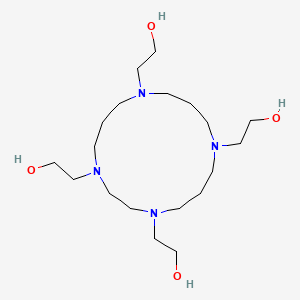
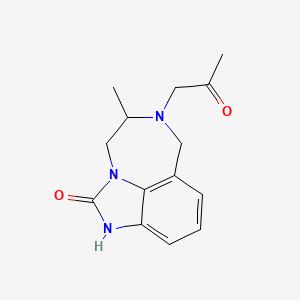
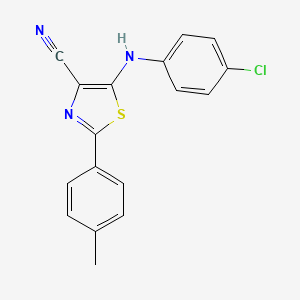
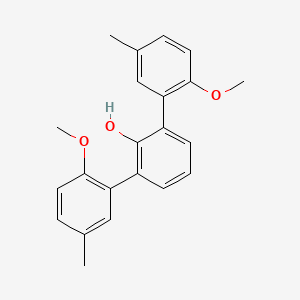
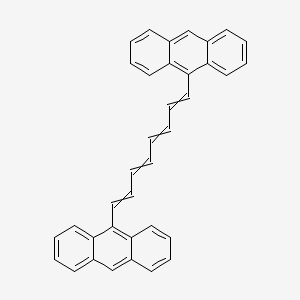
silane](/img/structure/B14271067.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
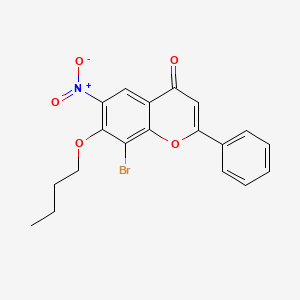
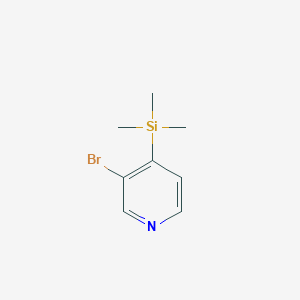
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
